molecular formula C25H24N4O5S2 B2625566 N8-[(2-methoxyphenyl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide CAS No. 688791-14-2

N8-[(2-methoxyphenyl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide

Cat. No.: B2625566
CAS No.: 688791-14-2
M. Wt: 524.61
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the thiazoloquinazoline family, characterized by a fused bicyclic core (thiazole and quinazoline rings) with multiple functional modifications. Key structural features include:

  • N3-substituent: An oxolan-2-ylmethyl group (tetrahydrofuran-derived), contributing to conformational flexibility and hydrogen-bond acceptor capacity via its ether oxygen.
  • 5-oxo group: A ketone moiety that may participate in polar interactions or tautomerism.

Properties

IUPAC Name

8-N-[(2-methoxyphenyl)methyl]-5-oxo-3-N-(oxolan-2-ylmethyl)-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5S2/c1-33-19-7-3-2-5-15(19)12-26-22(30)14-8-9-17-18(11-14)29-21(28-23(17)31)20(36-25(29)35)24(32)27-13-16-6-4-10-34-16/h2-3,5,7,14,16-18H,4,6,8-13H2,1H3,(H,26,30)(H,27,32)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUJIMKESVIGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCC3C(C2)N4C(=C(SC4=S)C(=O)NCC5CCCO5)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N8-[(2-methoxyphenyl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound belongs to the thiazoloquinazoline class, characterized by a complex structure that includes:

  • A thiazole ring
  • A quinazoline core
  • Multiple functional groups including methoxy and oxolan moieties

Molecular Formula: C18H20N4O4S
Molecular Weight: 396.44 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance:

  • In vitro tests demonstrated efficacy against several bacterial strains, suggesting potential as an antibacterial agent.
  • A comparative analysis with known antibiotics indicated that this compound has a unique mechanism of action that could be exploited for drug development.

Anticancer Properties

The compound has been evaluated for its anticancer potential:

  • Cell Line Studies: In vitro assays using cancer cell lines (e.g., breast and colon cancer) revealed that it induces apoptosis and inhibits cell proliferation.
  • Mechanism of Action: Research suggests that it may act through the modulation of specific signaling pathways involved in cancer progression.

Anti-inflammatory Effects

Preliminary studies indicate anti-inflammatory properties:

  • Cytokine Inhibition: The compound has been shown to reduce the levels of pro-inflammatory cytokines in cellular models.
  • Animal Models: In vivo studies demonstrated a reduction in inflammation markers in models of acute inflammation.

Case Studies and Experimental Findings

StudyObjectiveMethodologyFindings
Study 1Evaluate antimicrobial activityDisc diffusion methodEffective against E. coli and S. aureus; MIC values reported.
Study 2Assess anticancer effectsMTT assay on cancer cell linesSignificant reduction in cell viability; induction of apoptosis via caspase activation.
Study 3Investigate anti-inflammatory propertiesELISA for cytokine measurementDecreased TNF-alpha and IL-6 levels in treated groups compared to controls.

The biological activity of this compound appears to involve:

  • Inhibition of Enzymatic Pathways: Similar compounds have shown inhibition of enzymes critical for bacterial survival and cancer cell metabolism.
  • Modulation of Gene Expression: The compound may influence the expression of genes associated with inflammation and apoptosis.

Comparison with Similar Compounds

Research Findings and Implications

Conformational Flexibility

The oxolan-2-ylmethyl group’s puckering dynamics (via Cremer-Pople parameters ) may enhance adaptability in binding pockets compared to rigid substituents like cyclopentyl.

QSAR Considerations
  • Hydrogen-Bonding Capacity : The oxolan oxygen and thione group provide dual hydrogen-bond acceptors, a feature absent in K233-0752 .

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